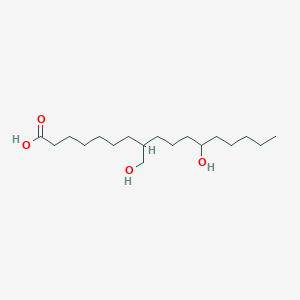![molecular formula C15H15NO2 B14632463 Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- CAS No. 53304-12-4](/img/structure/B14632463.png)
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- is an organic compound with the molecular formula C15H15NO2 It is a derivative of phenol, characterized by the presence of a methoxy group and an imino group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- can be synthesized through a Schiff base reaction. This involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with p-toluidine (4-methylaniline) in the presence of an acid catalyst. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- involves its interaction with various molecular targets. The imine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The phenolic group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol:
4-Ethyl-2-methoxyphenol:
2-Methoxy-4-ethylphenol: Similar to 4-ethyl-2-methoxyphenol but with different substitution patterns.
Uniqueness
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- is unique due to the presence of both methoxy and imine groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
53304-12-4 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methoxy-4-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-11-3-6-13(7-4-11)16-10-12-5-8-14(17)15(9-12)18-2/h3-10,17H,1-2H3 |
InChI Key |
WOHNYSCHFCWUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




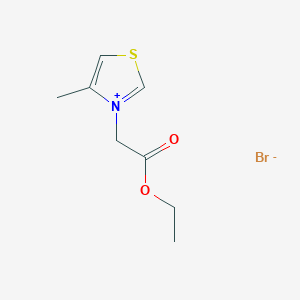
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
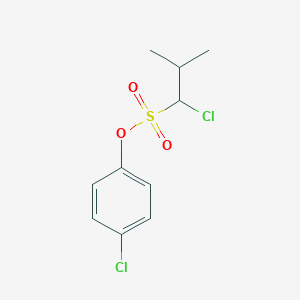
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)

![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
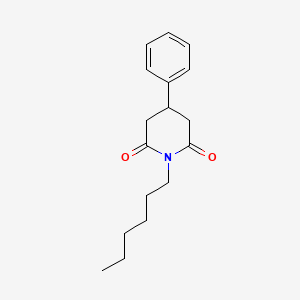

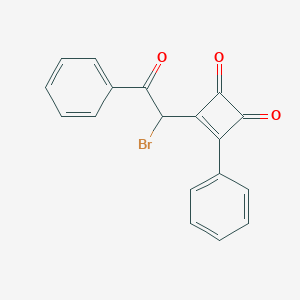
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
